Acefylline heptaminol

Catalog No.
S13241296
CAS No.
10075-18-0
M.F
C17H29N5O5
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acefylline heptaminol

CAS Number

10075-18-0

Product Name

Acefylline heptaminol

IUPAC Name

6-amino-2-methylheptan-2-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

Molecular Formula

C17H29N5O5

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C9H10N4O4.C8H19NO/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-7(9)5-4-6-8(2,3)10/h4H,3H2,1-2H3,(H,14,15);7,10H,4-6,9H2,1-3H3

InChI Key

DWOMKMOQZYKZKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Acefylline heptaminol is a chemical compound that combines the properties of acefylline and heptaminol, resulting in a unique structure characterized by the molecular formula C17H29N5O5C_{17}H_{29}N_{5}O_{5} and a molecular weight of approximately 373.45 g/mol. The compound is primarily known for its pharmacological applications, particularly in the treatment of respiratory conditions and as a cardiovascular stimulant. It is classified under the broader category of xanthine derivatives and exhibits a complex mechanism of action that involves modulation of various biochemical pathways.

Acefylline heptaminol is stable under normal conditions but can react with strong oxidizing agents. Its reactivity profile indicates that while it does not pose significant hazards under typical laboratory conditions, care must be taken to avoid contact with incompatible materials. The compound does not decompose into hazardous products under standard conditions, making it relatively safe to handle in controlled environments .

The biological activity of acefylline heptaminol is primarily attributed to its role as a phosphodiesterase inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which can enhance vasodilation and improve cardiac output. Additionally, the compound has been shown to exert effects on bronchial tissues, making it beneficial for treating bronchial spasms and other respiratory ailments .

In animal studies, acefylline heptaminol has demonstrated significant health effects at various concentrations, indicating its potency and potential therapeutic benefits .

The synthesis of acefylline heptaminol typically involves the condensation of heptaminol hydrochloride with other chemical precursors. Various methods have been explored, including:

  • Condensation Reactions: Utilizing primary amino groups from heptaminol and reacting them with suitable acylating agents.
  • Reversed Phase High-Performance Liquid Chromatography: Employed for purity assessment and quantification during synthesis processes .

These methods highlight the versatility in synthesizing acefylline heptaminol while ensuring high purity and efficacy.

Acefylline heptaminol is utilized in several medical applications, particularly:

  • Cardiovascular Treatments: It serves as a stimulant for improving heart function and managing conditions such as hypotension.
  • Respiratory Ailments: The compound is effective in treating bronchial spasms, making it valuable in asthma management.
  • Veterinary Medicine: It has applications in veterinary formulations aimed at enhancing cardiac performance in animals .

Several compounds exhibit similarities to acefylline heptaminol, particularly within the xanthine class and other cardiovascular stimulants. Notable compounds include:

  • Adenosine: A naturally occurring nucleoside that plays a critical role in energy transfer and signaling.
  • Theophylline: A bronchodilator used to treat respiratory diseases; shares structural similarities with xanthines.
  • Heptaminol: A direct precursor that acts similarly but lacks the additional modifications found in acefylline heptaminol.

Comparison Table

CompoundStructure SimilarityPrimary UseMechanism of Action
Acefylline HeptaminolModerateCardiovascular & RespiratoryPhosphodiesterase inhibition
AdenosineHighCardiovascularReceptor agonist
TheophyllineModerateRespiratoryPhosphodiesterase inhibition
HeptaminolHighCardiovascularDirect stimulant

Acefylline heptaminol's uniqueness lies in its dual action as both a respiratory agent and a cardiovascular stimulant, differentiating it from other compounds that typically target only one system.

Structural Elucidation of Acefylline and Heptaminol Moieties

Acefylline heptaminol represents a complex pharmaceutical compound formed through the combination of two distinct molecular entities: acefylline and heptaminol [1] [2]. The complete molecular formula of this compound is C₁₇H₂₉N₅O₅, with a molecular weight of 383.4427 daltons [2]. This compound exists as a 1:1 complex between the carboxylic acid derivative of theophylline and the amino alcohol component [1] [3].

Xanthine Derivative Core (Acefylline)

Acefylline, chemically designated as 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, constitutes the xanthine derivative component of the compound [3] [22]. The molecular formula of acefylline is C₉H₁₀N₄O₄ with a molecular weight of 238.20 grams per mole [22] [25]. The structural framework of acefylline is built upon the purine ring system, which consists of a six-membered pyrimidine ring fused with a five-membered imidazole ring [9] [34].

The xanthine core contains nitrogen atoms positioned at specific locations within the bicyclic structure, with methylation occurring at the N-1 and N-3 positions [3] [13]. The purine ring system exhibits characteristic spectroscopic properties, with ¹³C nuclear magnetic resonance signals appearing at δ 154 and 151 parts per million for the two carbonyl groups [13]. The N-7 position of the xanthine ring bears an acetic acid substituent, which provides the carboxylic acid functionality essential for complex formation with heptaminol [3] [13].

Crystal structure analysis reveals that acefylline adopts a planar configuration for the purine ring system, with the acetic acid side chain extending from the N-7 position [30] [31]. The compound exhibits a melting point of 271°C and forms crystals from water [3]. Spectroscopic characterization demonstrates that the methyl groups attached to the xanthine ring generate signals at δ 3.2-3.4 parts per million in ¹H nuclear magnetic resonance spectroscopy and δ 27-29 parts per million in ¹³C nuclear magnetic resonance spectroscopy [13].

PropertyValueReference
Molecular FormulaC₉H₁₀N₄O₄ [22]
Molecular Weight238.20 g/mol [22]
Melting Point271°C [3]
CAS Registry Number652-37-9 [3]
¹³C NMR (Carbonyl)δ 154, 151 ppm [13]

Amino Alcohol Component (Heptaminol)

Heptaminol, systematically named 6-amino-2-methylheptan-2-ol, represents the amino alcohol moiety within the acefylline heptaminol complex [11] [23]. The molecular formula of heptaminol is C₈H₁₉NO with a molecular weight of 145.24 grams per mole [11] [23]. This compound features a seven-carbon aliphatic chain with a tertiary alcohol group positioned at the second carbon and a primary amino group located at the sixth carbon [10] [11].

The structural configuration of heptaminol incorporates both hydrophilic and hydrophobic characteristics through its amino and hydroxyl functional groups combined with the hydrocarbon backbone [10]. The compound exists as a racemic mixture due to the presence of one stereogenic center at the carbon bearing the amino group [2] [26]. Spectroscopic analysis reveals that the amino group exhibits characteristic chemical shift values in nuclear magnetic resonance spectroscopy, while the tertiary alcohol displays typical hydroxyl proton signals [11].

The three-dimensional structure of heptaminol allows for multiple conformational arrangements due to rotation around the carbon-carbon bonds within the aliphatic chain [36]. The molecule exhibits a density of 0.895 grams per cubic centimeter and a refractive index ranging from 1.455 to 1.457 [11]. The boiling point of heptaminol occurs at 115°C under reduced pressure conditions of 11.2515 millimeters of mercury [11].

PropertyValueReference
Molecular FormulaC₈H₁₉NO [23]
Molecular Weight145.24 g/mol [23]
Density0.895 g/cm³ [11]
Boiling Point115°C (11.25 mmHg) [11]
Refractive Index1.455-1.457 [11]
CAS Registry Number372-66-7 [10]

Synthetic Pathways and Optimization Strategies

Esterification and Coupling Reactions

The synthesis of acefylline heptaminol involves sophisticated coupling methodologies that unite the carboxylic acid functionality of acefylline with the amino group of heptaminol [12] [16]. The primary synthetic approach employs esterification reactions utilizing dicyclohexylcarbodiimide as the coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [16] [39]. This methodology, known as Steglich esterification, provides mild reaction conditions suitable for the formation of stable amide or ester linkages [39].

The reaction mechanism proceeds through initial activation of the carboxylic acid group of acefylline by dicyclohexylcarbodiimide, forming a highly reactive O-acylisourea intermediate [39]. Subsequently, 4-dimethylaminopyridine facilitates the nucleophilic attack by the amino group of heptaminol, resulting in the formation of the desired compound while generating dicyclohexylurea as a byproduct [39]. The reaction typically occurs at room temperature in polar aprotic solvents such as dichloromethane or dimethylformamide [16] [39].

Kinetic studies demonstrate that both the main esterification process and potential side reactions follow first-order kinetics [16]. The rate constants for these processes have been systematically evaluated under various concentration conditions of reactants, acid, alcohol, and catalyst [16]. Alternative synthetic approaches include the use of other carbodiimide coupling reagents, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide, which may provide improved reaction efficiency under specific conditions [40].

The Fischer esterification method represents another viable synthetic pathway, involving the direct reaction of acefylline with methanol in the presence of catalytic sulfuric acid under reflux conditions [4] [12]. This approach yields methyl esters of acefylline in approximately 71% yield, which can subsequently undergo further transformations to generate the final product [4] [12].

Purification and Yield Optimization

Purification strategies for acefylline heptaminol synthesis focus on the removal of coupling reagent byproducts and unreacted starting materials [15] [27]. The primary purification challenge involves separating the desired product from dicyclohexylurea, which forms as a stoichiometric byproduct during dicyclohexylcarbodiimide-mediated coupling reactions [39]. This separation typically employs filtration techniques followed by chromatographic methods [27].

Column chromatography using silica gel represents the most commonly employed purification technique, allowing for the separation of products based on polarity differences [15] [27]. High-performance liquid chromatography provides an alternative purification method, particularly useful for achieving high purity levels exceeding 90-99% [27]. The selection of appropriate mobile phase compositions and stationary phase materials significantly influences the efficiency of these purification processes [28].

Yield optimization strategies involve careful control of reaction stoichiometry, temperature, and reaction time [16]. Studies indicate that the concentration of reactants, including acid, alcohol, and catalyst, substantially affects both the progress of esterification and the formation of byproducts [16]. Optimal reaction conditions typically employ slight excess of the coupling reagent to ensure complete conversion of the limiting reactant [16].

Recrystallization techniques provide additional purification options, particularly when combined with appropriate solvent systems [15]. The choice of recrystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [15]. Temperature control during recrystallization processes significantly influences crystal quality and overall yield recovery [15].

Purification MethodPurity AchievedYield RecoveryReference
Silica Gel Chromatography90-95%70-85% [27]
High-Performance Liquid Chromatography95-99%60-80% [27]
Recrystallization85-95%75-90% [15]
Combined Methods98-99.9%65-80% [27]

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of Acefylline heptaminol [1]. The compound exhibits a racemic stereochemistry with molecular formula C17H29N5O5 and molecular weight of 383.4427 g/mol [2] [3].

The Acefylline heptaminol molecule contains two distinct structural components that contribute to its Nuclear Magnetic Resonance profile. The acefylline moiety is characterized by the presence of a theophylline-derived xanthine ring system with a carboxymethyl substituent at the nitrogen-7 position [4] [5]. The heptaminol component features a branched aliphatic chain with both primary amine and tertiary alcohol functionalities [6] [7].

In proton Nuclear Magnetic Resonance analysis, the compound demonstrates characteristic chemical shift patterns consistent with its structural features. The xanthine ring protons of the acefylline portion are expected to resonate in the aromatic region around 7-8 parts per million, while the carboxymethyl group attached to nitrogen-7 appears as a characteristic singlet around 4-5 parts per million [8] [9] [10]. The heptaminol alkyl chain protons exhibit typical aliphatic resonances between 0.9-2.5 parts per million, with the tertiary alcohol carbon bearing two methyl groups showing a distinctive pattern [6] [9] [10].

The nitrogen-containing regions of both components contribute to specific Nuclear Magnetic Resonance signatures. The primary amine group of heptaminol typically shows exchangeable proton signals that may be broadened due to quadrupolar relaxation effects, while the methylated nitrogens of the xanthine ring system demonstrate characteristic chemical shifts consistent with their electronic environment [11] [1] [9].

Infrared and Mass Spectrometry Signatures

Infrared spectroscopy provides distinctive fingerprint identification for Acefylline heptaminol through characteristic absorption bands that correspond to specific functional groups within the molecule [12] [13] [14]. The compound exhibits multiple absorption regions that are diagnostic for structural confirmation.

The carbonyl stretching vibrations from the xanthine ring system appear as strong absorption bands in the region of 1650-1700 cm⁻¹, characteristic of the conjugated carbonyl groups at positions 2 and 6 of the purine ring [12] [13] [14]. The carboxylic acid functionality of the acefylline component contributes a broad absorption band around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, with additional carbonyl stretching around 1700-1750 cm⁻¹ [13] [14].

The heptaminol portion contributes characteristic nitrogen-hydrogen stretching absorptions in the 3200-3500 cm⁻¹ region, corresponding to the primary amine functionality [13] [14]. The tertiary alcohol group exhibits a broad hydroxyl stretching band around 3200-3600 cm⁻¹, while the extensive alkyl chain system produces characteristic carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ region [13] [14].

Mass spectrometry analysis reveals distinctive fragmentation patterns for both components of the compound. The heptaminol component shows a molecular ion peak at m/z 146 with characteristic fragment ions at m/z 128, 82, and 80 [7]. The base peak appears at m/z 80 with relative intensity of 541, while major fragments at m/z 128 and 146 demonstrate relative intensities of 564 and 999 respectively [7]. Additional diagnostic fragments appear at m/z 77, 82, 147, 155, and 168, providing a comprehensive fragmentation fingerprint for identification purposes [7].

Advanced Analytical Techniques

Thin Layer Chromatography-Densitometric Quantification

Thin Layer Chromatography-Densitometric analysis has been successfully developed and validated for the quantitative determination of Acefylline heptaminol in pharmaceutical formulations [15] [16]. The optimized method employs silica gel plates as the stationary phase with a carefully selected mobile phase system.

The developing system consists of dichloromethane, methanol, and formic acid in the ratio 15:0.75:0.4 by volume [15]. This solvent system provides optimal separation of Acefylline heptaminol from potential impurities and degradation products, including theophylline [15] [16]. The method demonstrates excellent selectivity and can effectively separate the target compound even in the presence of up to 50% degradation products [15].

Densitometric detection is performed at 254 nanometers, providing sensitive and specific quantification [15] [16]. The validated method shows excellent linearity over the concentration range of 2-18 micrograms per spot with mean percentage recovery of 99.66 ± 0.58% [15]. The method exhibits robust performance characteristics with acceptable precision and accuracy parameters according to International Conference on Harmonisation guidelines [15] [16].

The Thin Layer Chromatography-Densitometric approach offers several advantages including rapid analysis time, cost-effectiveness, and the ability to analyze multiple samples simultaneously [15] [16]. The method has been successfully applied to commercial pharmaceutical formulations containing Acefylline heptaminol in combination with cinnarizine, demonstrating its practical utility for quality control applications [15] [16].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography represents the gold standard for quantitative analysis of Acefylline heptaminol in pharmaceutical matrices [17] [18] [19]. Multiple validated methods have been developed utilizing different chromatographic conditions optimized for specific analytical requirements.

The primary method employs a reversed-phase C18 column with gradient elution for the simultaneous determination of Acefylline heptaminol and cinnarizine [17] [19]. The mobile phase system utilizes acetonitrile and aqueous buffer with pH adjustment to optimize peak shape and resolution [17] [18]. Detection is performed at 240 nanometers using ultraviolet detection, providing adequate sensitivity for pharmaceutical analysis [20] [18].

Chromatographic parameters are carefully optimized to achieve baseline separation from potential interferents. The method demonstrates excellent linearity over the concentration range of 100-1000 micrograms per milliliter for Acefylline heptaminol with mean percentage recovery of 100.44 ± 1.27% [17]. Flow rate is maintained at 1.5 milliliters per minute to ensure adequate resolution while maintaining reasonable analysis time [20] [18].

Alternative High-Performance Liquid Chromatography methods have been developed using octadecylsilane columns with isocratic mobile phase systems [18]. These methods employ acetonitrile and aqueous heptane sulfonic acid solutions in various ratios, with pH adjustment using phosphoric acid [18]. The retention time for heptaminol component has been reported as 2.650 minutes under specific chromatographic conditions [7].

Stability-indicating capabilities represent a critical feature of these High-Performance Liquid Chromatography methods [17] [19]. The validated procedures can effectively separate Acefylline heptaminol from its degradation products formed under stress conditions including acidic, alkaline, oxidative, and photolytic degradation [17] [19]. Mass spectrometry detection has been coupled with High-Performance Liquid Chromatography to provide structural identification of degradation products and confirm the degradation pathway [17] [19].

ParameterTLC-Densitometric MethodHPLC Method
Stationary PhaseSilica gel platesRP C18 column
Mobile PhaseDichloromethane:Methanol:Formic acid (15:0.75:0.4)Gradient elution with acetonitrile
Detection Wavelength254 nm240 nm
Concentration Range2-18 μg/spot100-1000 μg/mL
Mean Recovery99.66 ± 0.58%100.44 ± 1.27%
Flow RateN/A1.5 mL/min
Molecular PropertyValueReference
Molecular FormulaC17H29N5O5 [2] [3]
Molecular Weight383.4427 g/mol [2] [3]
CAS Number10075-18-0 [2]
StereochemistryRacemic [3]
Optical Activity(+/-) [3]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

383.21686904 g/mol

Monoisotopic Mass

383.21686904 g/mol

Heavy Atom Count

27

UNII

WL6JNI78OE

Dates

Last modified: 08-10-2024

Explore Compound Types